
Methyl Tetrahydrofuran-2-carboxylate
Overview
Description
Methyl Tetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C6H10O3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Tetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of methyl furoate. The process involves the selective hydrogenation of the furan ring in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and hydrogen pressures of 1-5 bar .
Industrial Production Methods
In industrial settings, the production of methyl tetrahydro-2-furancarboxylate often involves the oxidative esterification of biomass-derived furfural into methyl furoate, followed by selective hydrogenation. This method is efficient and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl Tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydrofuran-2-carboxylic acid.
Reduction: It can be reduced to form tetrahydrofuran derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Synthesis of Fine Chemicals
Methyl tetrahydrofuran-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure enhances reactivity, making it a preferred choice for producing pharmaceuticals and agrochemicals. It allows chemists to create complex molecules efficiently, as demonstrated in various synthesis protocols.
Case Study: Synthesis of Pharmaceuticals
In a study published by Chem-Impex, this compound was used as an intermediate in the synthesis of various pharmaceutical compounds, showcasing its utility in developing new drug formulations .
Solvent Applications
This compound is utilized as a solvent in chemical reactions, especially in polymer synthesis. Its favorable solubility properties lead to improved yields and cleaner reactions compared to traditional solvents.
Data Table: Comparison of Solvent Properties
Property | This compound | Traditional Solvents |
---|---|---|
Boiling Point | 180 °C | Varies |
Flash Point | 64 °C | Varies |
Specific Gravity | 1.11 | Varies |
Solubility | Excellent | Moderate to Poor |
Development of Biodegradable Materials
The compound is explored in creating biodegradable plastics, contributing to sustainable packaging solutions. Its incorporation can enhance material properties while reducing environmental impact.
Case Study: Biodegradable Plastics
Research has indicated that incorporating this compound into polymer matrices significantly improves biodegradability without compromising mechanical strength .
Flavor and Fragrance Industry
This compound is also used in formulating flavors and fragrances due to its pleasant aroma and stability. Its compatibility with other ingredients makes it valuable in enhancing consumer products.
Application Example: Fragrance Formulation
In formulations for perfumes, the compound has been shown to improve scent longevity and stability, making it an essential ingredient in high-quality fragrance products .
Research and Development
In academic and industrial laboratories, this compound is frequently employed to study reaction mechanisms and develop new synthetic methodologies. This research provides insights into chemical behavior and reactivity.
Case Study: Reaction Mechanisms
A study highlighted the use of this compound to investigate novel catalytic processes, demonstrating its role in advancing synthetic chemistry .
Mechanism of Action
The mechanism of action of methyl tetrahydro-2-furancarboxylate involves its interaction with various molecular targets. The compound can undergo hydrogenation, oxidation, and substitution reactions, leading to the formation of different products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Methyl Tetrahydrofuran-2-carboxylate can be compared with other similar compounds such as:
Methyl 2-furancarboxylate: Similar in structure but lacks the hydrogenated furan ring.
Tetrahydrofuran-2-carboxylic acid: The carboxylic acid derivative of the compound.
Methyl 2,5-dimethyl-3-furancarboxylate: Contains additional methyl groups on the furan ring.
These compounds share similar reactivity but differ in their specific applications and properties.
Biological Activity
Methyl tetrahydrofuran-2-carboxylate (MTHF-2-COOCH3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article provides a comprehensive overview of the biological activity of MTHF-2-COOCH3, including its synthesis, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
MTHF-2-COOCH3 is a derivative of tetrahydrofuran, characterized by a carboxylate group at the second position. Its molecular formula is C6H10O3, and it exists in various stereoisomeric forms, which can influence its biological activity. The two notable stereoisomers are methyl(2R,4R)-4-[[(5S)-3-(3,5-difluorophenyl)-5-vinyl-4H-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate (Ia) and methyl(2S,4S)-4-[[(5S)-3-(3,5-difluorophenyl)-5-vinyl-4H-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate (Ib), with distinct herbicidal activities reported for each .
Biological Activity Overview
-
Herbicidal Properties :
- MTHF-2-COOCH3 has been shown to exhibit significant herbicidal activity against various monocotyledonous and dicotyledonous weeds. The stereoisomer Ia demonstrates superior efficacy compared to Ib, making it a candidate for agricultural applications .
- The mechanism of action appears to involve disruption of specific metabolic pathways in target plants, although detailed biochemical pathways remain under investigation.
-
Pharmaceutical Applications :
- MTHF-2-COOCH3 is being explored for its potential use in drug synthesis and as a solvent in pharmaceutical formulations. Its properties as a green solvent make it an attractive alternative to more hazardous solvents traditionally used in the industry .
- Research indicates that MTHF derivatives can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), which is crucial for effective drug delivery systems .
Case Studies
- Synthesis and Characterization :
- Comparative Efficacy :
Data Tables
Stereoisomer | Structure | Herbicidal Activity | Application |
---|---|---|---|
Ia | Ia | High | Agriculture |
Ib | Ib | Moderate | Agriculture |
The biological activity of MTHF-2-COOCH3 may be attributed to its ability to interact with specific enzymes or receptors within target organisms. Preliminary studies suggest that it may act as an inhibitor of key metabolic pathways involved in growth regulation in plants . Further research is needed to elucidate these mechanisms fully.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing methyl tetrahydrofuran-2-carboxylate derivatives?
- Methodology : Multi-step synthesis typically involves oxidation, esterification, and purification. For example, TEMPO-mediated oxidation of precursors (e.g., compound 40 in ) followed by esterification with iodomethane under basic conditions (K₂CO₃/DMF) yields target compounds. Flash column chromatography (petroleum ether/ethyl acetate) is critical for purification, achieving ~42–82% yields depending on substituents .
- Key parameters : Reaction atmosphere (N₂ for moisture-sensitive steps), solvent selection (acetonitrile, DMF), and acid/base quenching (e.g., NaHCO₃ saturation) to stabilize intermediates.
Q. How can researchers confirm the structural integrity of MeTHFC derivatives experimentally?
- Analytical workflow :
NMR spectroscopy : Assign stereochemistry via coupling constants (e.g., for vicinal protons) and chemical shifts (e.g., carbonyl carbons at ~170 ppm) .
HRMS : Validate molecular formulas (e.g., C₁₂H₁₃IO₅ for ent-33 in , m/z calc. 364.1 vs. exp. 364.0) .
HPLC : Assess purity (>85% via DAD detection) and retention times (e.g., tR = 19.7 min for compound 47 ) .
Q. What solvent systems are optimal for MeTHFC synthesis and purification?
- Preferred solvents : Acetonitrile for oxidation steps (), methanol for acid-catalyzed cyclization (), and ethyl acetate for extraction due to its low polarity and compatibility with aqueous layers.
- Chromatography : Use gradient elution (e.g., petroleum ether/ethyl acetate = 2:1) to resolve stereoisomers .
Advanced Research Questions
Q. How do catalytic systems influence the hydrogenation of methyl furoate to MeTHFC?
- Catalyst design : Ni–SiO₂ catalysts with 50 wt% Ni loading achieve >90% conversion under mild conditions (e.g., 80°C, 2 MPa H₂). High Ni dispersion enhances active sites, while SiO₂ support prevents aggregation .
- Mechanistic insight : Synergy between Ni nanoparticles and acidic SiO₂ promotes selective hydrogenation of the furan ring over ester groups.
Q. What strategies resolve contradictions in reported yields for stereoisomeric MeTHFC derivatives?
- Variables affecting yields :
- Catalyst efficiency : Pd/CuI systems ( ) vs. TEMPO/BAIB () impact cross-coupling step yields (82% vs. 42%).
- Purification losses : Polar substituents (e.g., -OH groups in ent-33 ) reduce silica gel retention, lowering yields .
- Mitigation : Optimize catalyst loading (e.g., 10 mol% Pd) and employ preparative HPLC for challenging separations.
Q. How can enantiomeric excess (ee) be quantified for chiral MeTHFC derivatives?
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.
- Optical rotation : Compare experimental values (e.g., -55.6 for compound 15 in ) with literature data for stereochemical assignment .
Q. What are the implications of using biomass-derived methyl furoate for sustainable MeTHFC production?
- Green chemistry metrics :
- Atom economy : Biomass feedstocks (e.g., furfural) reduce reliance on petrochemicals .
- Waste minimization : Ni–SiO₂ catalysts are recyclable for >5 cycles without significant activity loss .
Q. Data Interpretation and Optimization
Q. How should researchers handle discrepancies in spectroscopic data for MeTHFC analogs?
- Troubleshooting :
Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts H NMR peaks).
Confirm absence of residual solvents (e.g., acetonitrile at δ 1.94 ppm) via H NMR .
Cross-validate HRMS with isotopic patterns (e.g., I in 41 causes M+2 peaks) .
Q. What catalytic alternatives exist for stereoselective MeTHFC synthesis?
- Asymmetric catalysis :
- Organocatalysts : Proline derivatives for aldol cyclization.
- Metal-ligand complexes : Chiral Ru catalysts for transfer hydrogenation (noted in for related systems).
Q. Safety and Handling
Q. What precautions are essential when handling tetrahydrofuran-based solvents in MeTHFC synthesis?
Properties
IUPAC Name |
methyl oxolane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHZGHPQQTXOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958551 | |
Record name | Methyl oxolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37443-42-8 | |
Record name | 2-Furancarboxylic acid, tetrahydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37443-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl tetrahydro-2-furancarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037443428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl oxolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl tetrahydro-2-furancarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL TETRAHYDRO-2-FURANCARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77258003UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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